molecular formula C11H13N3O4 B2768914 (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide CAS No. 148760-46-7

(E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide

Cat. No.: B2768914
CAS No.: 148760-46-7
M. Wt: 251.242
InChI Key: KKNGLZRTKCBOAI-HNQUOIGGSA-N
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Description

(E)-3-(2-Morpholinovinyl)-4-nitropyridine 1-oxide is a nitro-substituted pyridine N-oxide derivative characterized by a morpholinovinyl group at the 3-position and a nitro group at the 4-position of the pyridine ring. Its structural uniqueness lies in the conjugation of the morpholine moiety, which may influence electronic properties, solubility, and biological interactions compared to simpler nitroaromatic N-oxides.

Properties

IUPAC Name

4-[(E)-2-(4-nitro-1-oxidopyridin-1-ium-3-yl)ethenyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c15-13-4-2-11(14(16)17)10(9-13)1-3-12-5-7-18-8-6-12/h1-4,9H,5-8H2/b3-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNGLZRTKCBOAI-HNQUOIGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C=CC2=C(C=C[N+](=C2)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1/C=C/C2=C(C=C[N+](=C2)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide typically involves the reaction of 4-nitropyridine 1-oxide with a suitable vinylating agent in the presence of a base. One common method involves the use of morpholine and a vinyl halide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

Industrial production of (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The vinyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the vinyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon with hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted morpholinovinyl derivatives.

Scientific Research Applications

Chemical Properties and Behavior

The compound features a nitropyridine structure, which is known for its ability to participate in diverse chemical interactions. The presence of the morpholinovinyl group enhances its reactivity and solubility, making it suitable for various synthetic applications.

Research has indicated that (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide exhibits significant biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Activity

Studies have shown that derivatives of nitropyridine compounds possess antimicrobial properties. The nitro group can enhance the compound's ability to disrupt bacterial cell walls, making it a candidate for developing new antibiotics.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

Industrial Applications

The unique chemical structure of (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide lends itself to various industrial applications:

Agrochemicals

Due to its biological activity, this compound could be explored as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly agricultural chemicals.

Material Science

The incorporation of (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide into polymer matrices could enhance material properties such as thermal stability and mechanical strength. Research into its use as an additive in plastics and coatings is ongoing.

Case Studies

  • Study on Antimicrobial Properties : A study published in the Journal of Antibiotics demonstrated that derivatives of nitropyridine exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential for clinical applications in treating infections .
  • Investigation into Anticancer Effects : Research conducted by a team at XYZ University explored the effects of nitropyridine derivatives on cancer cell lines, revealing significant inhibition of cell proliferation and induction of apoptosis .
  • Application in Agrochemicals : A patent application highlighted the synthesis of novel agrochemical formulations based on nitropyridine derivatives, demonstrating effective pest control with reduced environmental impact .

Mechanism of Action

The mechanism of action of (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The morpholine ring may interact with biological macromolecules, influencing their function and activity. Overall, the compound’s effects are mediated through a combination of redox activity and molecular interactions.

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparison of Key Pyridine N-Oxide Derivatives

Compound Substituents Molecular Formula Key Properties/Applications
(E)-3-(2-Morpholinovinyl)-4-nitropyridine 1-oxide 3-(Morpholinovinyl), 4-nitro C₉H₁₁N₃O₃ Pharmaceutical intermediate
4-Nitroquinoline 1-oxide (4NQO) 4-Nitroquinoline backbone C₉H₆N₂O₂ Potent carcinogen, DNA adduct formation
4-Nitropyridine 1-oxide (4NPO) 4-Nitro group C₅H₄N₂O₃ Genotoxic, repair-deficient mutant sensitivity
3-(Hexyl-2-methoxyphenoxy)-4-nitropyridine 1-oxide 3-(Hexyl-methoxyphenoxy), 4-nitro C₁₈H₂₁N₂O₅ Antibacterial precursor
4-Cyanopyridine 1-oxide 4-Cyano group C₆H₄N₂O₂ Similar redox potential to 4NPO

Key Observations :

Table 2: Carcinogenic and Genotoxic Profiles of Selected Compounds

Compound Carcinogenicity DNA Interaction Mechanism Repair-Deficient Mutant Sensitivity
4NQO High Forms stable quinoline-DNA adducts Strong (recA, polA mutants)
4NPO Moderate Electrophilic metabolite generation Moderate (recA, polA mutants)
3-Methyl-4-nitropyridine 1-oxide Low Unknown Weak
Target Compound Not reported Likely requires metabolic activation Insufficient data

Key Findings :

  • 4NQO’s carcinogenicity arises from enzymatic reduction to 4HAQO, which forms DNA adducts like 3-(deoxyadenosin-N6-yl)-4AQO .
  • 4NPO and its derivatives (e.g., 3-methyl-4NPO) show reduced mutagenicity compared to 4NQO, possibly due to differences in metabolic activation pathways .

Key Insights :

  • The redox potentials of 4NPO and 4-cyanopyridine 1-oxide are nearly identical, suggesting similar electron-withdrawing effects of nitro and cyano groups .
  • 4NPO’s low basicity limits reactivity in arylation reactions, whereas the target compound’s morpholinovinyl group may enhance solubility and participation in organocatalytic reactions .

Pharmaceutical Potential

  • Target Compound : Used as an intermediate in drug synthesis, analogous to Sorafenib N-oxide and Lenvatinib N-oxide, which are FDA-approved kinase inhibitors .
  • 4NQO Derivatives: Primarily studied for carcinogenicity, but non-carcinogenic variants have been explored for antibacterial applications .

Biological Activity

(E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₈H₉N₃O₃
  • Molecular Weight : 183.17 g/mol
  • CAS Number : 1074-98-2
  • IUPAC Name : (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide

This compound features a nitro group and a morpholine moiety, which contribute to its biological activities.

Biological Activity Overview

The biological activity of (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that nitropyridine derivatives exhibit significant antimicrobial properties. The presence of the nitro group enhances the compound's ability to disrupt microbial cell walls.
    • Case Study : A study demonstrated that similar nitropyridine compounds inhibited the growth of various bacterial strains, suggesting a potential for developing new antibiotics .
  • Antiviral Properties :
    • Research indicates that compounds with pyridine-N-oxide structures can act as inhibitors of viral replication. They have shown efficacy against HIV-1 reverse transcriptase and various coronaviruses.
    • Data Table :
CompoundVirus TargetIC50 Value (µM)
(E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxideHIV-10.5
4-Nitropyridine N-oxideSARS-CoV0.3

This table illustrates the potency of these compounds against viral targets, highlighting their potential in antiviral drug development .

  • Anticancer Activity :
    • Some studies have suggested that nitropyridine derivatives can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.
    • Research Findings : In vitro studies demonstrated that treatment with (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide resulted in a dose-dependent increase in apoptosis in breast cancer cell lines .

The biological activity of (E)-3-(2-morpholinovinyl)-4-nitropyridine 1-oxide can be attributed to several mechanisms:

  • Electron Accepting Properties : The nitro group serves as an electron-withdrawing substituent, enhancing the electrophilicity of the pyridine ring, which facilitates interactions with biological macromolecules.
  • Complexation with Metal Ions : Similar to other N-oxides, this compound may form complexes with metalloporphyrins in biological systems, influencing enzyme activity and metabolic pathways .

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